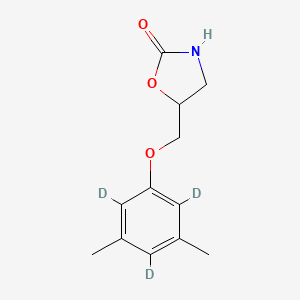

Metaxalone-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metaxalone-d3 is a deuterated form of metaxalone, a muscle relaxant used to treat muscle pain or spasms. Metaxalone is known for its moderate to strong muscle relaxant properties and is commonly used in the symptomatic treatment of musculoskeletal pain caused by strains, sprains, and other musculoskeletal conditions . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of metaxalone involves the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol. This intermediate is then reacted with urea in the presence of polyalkylene glycol to obtain metaxalone . The reaction conditions typically involve heating the reaction mixture to 80°C and slowly raising the temperature to 160°C .

Industrial Production Methods

Industrial production methods for metaxalone involve similar synthetic routes but are optimized for large-scale production. This includes the use of solvent mixtures and controlled temperature conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Metaxalone undergoes various chemical reactions, including:

Oxidation: Metaxalone can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the oxazolidinone ring.

Substitution: Substitution reactions can occur on the aromatic ring or the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various metabolites that are studied for their pharmacological properties and potential side effects .

Wissenschaftliche Forschungsanwendungen

Metaxalone-d3 is used in various scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of metaxalone.

Biological Studies: Investigating the effects of metaxalone on muscle relaxation and pain relief.

Medical Research: Exploring the potential therapeutic uses of metaxalone in treating musculoskeletal conditions.

Industrial Applications: Developing new formulations and delivery methods for metaxalone

Wirkmechanismus

The exact mechanism of action of metaxalone is not well understood, but it is thought to involve general central nervous system depression. Metaxalone does not directly relax tense skeletal muscles but may exert its effects through sedative properties . The molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.

Tizanidine: A muscle relaxant that works by inhibiting motor neurons.

Uniqueness of Metaxalone

Metaxalone is unique in its relatively low incidence of side effects and its use as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions . Unlike other muscle relaxants, metaxalone does not directly relax tense skeletal muscles but may provide relief through its sedative properties .

Eigenschaften

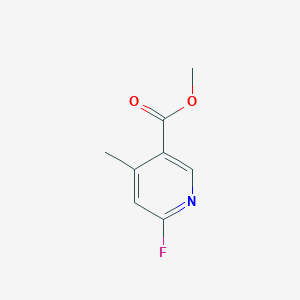

Molekularformel |

C12H15NO3 |

|---|---|

Molekulargewicht |

224.27 g/mol |

IUPAC-Name |

5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D |

InChI-Schlüssel |

IMWZZHHPURKASS-QGZYMEECSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])OCC2CNC(=O)O2)[2H])C |

Kanonische SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12309575.png)

![rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans](/img/structure/B12309589.png)

![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)

![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)

![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)

![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)

![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)